![molecular formula C5H3ClN4 B1148870 6-Chlor-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 1314974-66-7](/img/structure/B1148870.png)

6-Chlor-[1,2,4]triazolo[4,3-a]pyrazin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Referenzverbindung in Reaktionsmechanismusstudien verwendet.

Biologie: OSM-S-594 hat sich als Inhibitor spezifischer biologischer Signalwege erwiesen, was es zu einem Kandidaten für weitere Untersuchungen in biologischen Assays macht.

Medizin: Die Verbindung wird wegen ihres Potenzials als Antimalariamittel untersucht, wobei Studien sich auf ihre Wirksamkeit und ihren Wirkmechanismus gegen den Malariaparasiten konzentrieren.

Wirkmechanismus

Der Wirkmechanismus von OSM-S-594 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Verbindung ihre Wirkung durch die Hemmung von Schlüsselenzymen und Proteinen ausübt, die am Überleben und der Replikation des Malariaparasiten beteiligt sind. Diese Hemmung stört kritische biologische Prozesse, was zum Tod des Parasiten führt .

Wirkmechanismus

Target of Action

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is primarily targeted towards dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target for anti-diabetic drugs . Additionally, this compound has shown promising results in anti-cancer properties, specifically against human colon cancer cell lines .

Mode of Action

As a DPP-4 inhibitor, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine works by increasing insulin production and decreasing the production of glucagon in the pancreas . This results in better control of blood glucose levels, which is crucial in the management of type 2 diabetes .

Biochemical Pathways

The primary biochemical pathway affected by 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is the insulin signaling pathway . By inhibiting DPP-4, this compound increases the levels of incretin hormones in the body. These hormones, in turn, stimulate the release of insulin in response to high blood glucose levels .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . These properties contribute to the compound’s bioavailability and therapeutic effectiveness.

Result of Action

The primary result of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine’s action is the regulation of blood glucose levels . By increasing insulin production and decreasing glucagon production, it helps to lower blood glucose levels, thereby managing the symptoms of type 2 diabetes . Additionally, it has shown potential anti-cancer effects against human colon cancer cell lines .

Biochemische Analyse

Biochemical Properties

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine has been studied for its potential as an anticancer agent, where it interacts with specific kinases and proteins involved in cell proliferation .

Cellular Effects

The effects of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly those involved in cell survival and apoptosis, such as the Bcl-2 and caspase pathways . Furthermore, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, in bacterial cells, it inhibits key enzymes involved in cell wall synthesis, resulting in cell lysis and death . In cancer cells, it inhibits kinases such as c-Met, which are crucial for cell proliferation and survival . Additionally, 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine can induce changes in gene expression by interacting with DNA and transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine in laboratory settings are important factors that influence its effectiveness. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine can have sustained effects on cellular function, particularly in in vitro settings . Its stability in vivo may vary depending on the specific conditions and the presence of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and the presence of other compounds .

Transport and Distribution

The transport and distribution of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and apoptosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OSM-S-594 beinhaltet die Konstruktion des Thienopyrimidin-Gerüsts, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beginnt typischerweise mit der Herstellung des Thiophen-Ausgangsmaterials, das dann einer Reihe von Reaktionen unterzogen wird, um den Thienopyrimidin-Kern zu bilden.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für OSM-S-594 nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch strenge Qualitätskontrollmaßnahmen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

OSM-S-594 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand spezifischer Atome innerhalb des Moleküls zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Brom für die Halogenierung und Sulfonylchloride für die Sulfonierung werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Halogenierung Brom- oder Chloratome einführen, während die Sulfonierung Sulfonamidgruppen an den Thienopyrimidin-Kern addieren kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

OSM-S-594 ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, mehrere biologische Ziele zu hemmen.

Eigenschaften

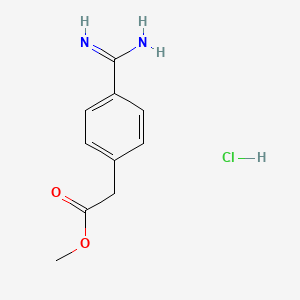

IUPAC Name |

6-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYXOXKPWJKVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NN=CN21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314974-66-7 | |

| Record name | 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)

![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)